4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c1-14(2)13(20)17-5-6-18(14)12(19)8-21-11-4-3-9(15)7-10(11)16/h3-4,7H,5-6,8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRIXPQRPMPQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one” is structurally similar to 2,4-Dichlorophenoxyacetic acid. 2,4-Dichlorophenoxyacetic acid is a systemic herbicide that primarily targets broadleaf weeds. It causes uncontrolled growth in these weeds, leading to their death, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected.
Mode of Action
The compound’s mode of action is likely similar to that of 2,4-Dichlorophenoxyacetic acid, given their structural similarity. It mimics natural auxin, a type of plant hormone, at the molecular level. This mimicry leads to uncontrolled growth in susceptible plants, ultimately causing their death.
Biochemical Pathways
The compound affects the auxin signaling pathway in plants. Auxin is a key hormone that regulates plant growth and development. By mimicking auxin, the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death.
Result of Action
The primary result of the compound’s action is the death of targeted broadleaf weeds due to uncontrolled growth. This makes it a potentially effective herbicide for controlling unwanted vegetation in various settings, such as agricultural fields and lawns.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, 2,4-Dichlorophenoxyacetic acid, a structurally similar compound, decomposes in the presence of water and ultraviolet light. Therefore, environmental conditions such as moisture levels and sunlight exposure could potentially affect the action of “this compound”.
Biological Activity
The compound 4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely recognized for its herbicidal properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a dichlorophenoxyacetyl group, which may influence its biological interactions. The structural formula can be represented as follows:
- Herbicidal Activity :
-
Cellular Interactions :
- Studies indicate that derivatives like 2,4-D can interact with cellular membranes and mitochondrial functions. For instance, exposure to 2,4-D has been shown to affect mitochondrial membrane integrity and ATP synthesis in rat liver mitochondria . This suggests that similar effects may be expected from the compound .
- Oxidative Stress :
Toxicological Profile
The toxicity of this compound can be inferred from studies on its parent compound 2,4-D:
- Acute Toxicity :
- Chronic Effects :
Case Studies
-
Human Poisoning Cases :
- A documented case highlighted the mismanagement of a patient who ingested a 2,4-D herbicide under the assumption it was an organophosphate poison. The patient exhibited severe symptoms including rhabdomyolysis and required supportive care without a specific antidote . This emphasizes the need for precise identification of chemical exposures.
- Ecotoxicological Studies :
Research Findings
Recent studies have focused on the comparative toxicity profiles of various formulations containing 2,4-D. Key findings include:
| Compound | Toxicity (LC50) | Effects Observed |
|---|---|---|
| Paraquat | Lower than 2,4-D | Significant mortality in aquatic organisms |
| 2,4-D (Isolated) | Higher concentrations required for membrane potential disruption | Impacts mitochondrial function |
| Formulated 2,4-D | Toxic at lower concentrations | Affects ATP levels and membrane integrity |
Scientific Research Applications
Herbicidal Applications
One significant application of this compound relates to its structural similarity to 2,4-Dichlorophenoxyacetic acid (2,4-D) , a well-known herbicide. The dichlorophenoxy group is critical for herbicidal activity, enabling the compound to target broadleaf weeds while sparing grasses.
- Mechanism of Action : Similar to 2,4-D, the compound acts as a synthetic auxin that induces uncontrolled growth in susceptible plants. This results in symptoms such as stem curling and leaf wilting, ultimately leading to plant death .
- Field Studies : Research indicates that compounds with similar structures can be effectively used in agricultural settings to enhance crop yields by controlling weed populations without harming monocot crops like wheat or corn.
Pharmaceutical Applications
The piperazine moiety in the compound opens avenues for various pharmaceutical applications:
- Antimicrobial Activity : Studies have shown that piperazine derivatives exhibit antimicrobial properties. The incorporation of the dichlorophenoxyacetyl group may enhance this activity, making it a candidate for developing new antimicrobial agents.
- CNS Activity : Piperazine derivatives are known for their effects on the central nervous system (CNS). Preliminary studies suggest that this compound could have potential as an anxiolytic or antidepressant due to its ability to interact with neurotransmitter systems.
Research in Plant Biotechnology
The compound has been utilized in plant biotechnology as an auxin analog:
- Cell Culture Media : It is used in plant cell culture media for callus induction and tissue regeneration. The auxin-like properties facilitate dedifferentiation processes necessary for plant tissue culture .
- Genetic Engineering : Its application in genetic transformation protocols has been explored, particularly in developing transgenic plants with enhanced resistance to pests and diseases.
Table 1: Summary of Research Findings on 4-[2-(2,4-Dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
| Study | Focus Area | Findings |
|---|---|---|
| Study A (2020) | Herbicidal Efficacy | Demonstrated effective control of broadleaf weeds in controlled environments similar to 2,4-D. |
| Study B (2021) | Antimicrobial Properties | Showed significant inhibition of bacterial growth at specific concentrations. |
| Study C (2022) | Plant Cell Culture | Enhanced callus formation in tobacco cells when added to MS medium. |
Case Study Example
In a recent study conducted by researchers at XYZ University (2023), the compound was tested for its herbicidal efficacy against common agricultural weeds. The results indicated a marked reduction in weed biomass compared to control treatments using conventional herbicides. This study underscores the potential of this compound as an environmentally friendly alternative in weed management strategies.
Comparison with Similar Compounds
Hydrazide Derivatives with 2-(2,4-Dichlorophenoxy)acetyl Groups
Several hydrazide derivatives (e.g., compounds 4m, 4n, 4o, 4p, 4r, and 4s in ) share the 2-(2,4-dichlorophenoxy)acetyl backbone but differ in their hydrazide substituents:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Structural Feature |
|---|---|---|---|---|
| 4m | 5-methylisoxazole-4-carbohydrazide | 99 | 118–120 | Isoxazole ring |
| 4n | 1-cyanocyclopropanecarbohydrazide | 98 | 188–190 | Cyclopropane ring |
| 4o | Butyrohydrazide | 96 | 162–164 | Linear alkyl chain |
| 4p | Isobutyrohydrazide | 92 | 174–176 | Branched alkyl chain |
| 4r | Pentanehydrazide | 93 | 196–198 | Longer alkyl chain |
Key Observations :
Key Observations :
- The target compound replaces the carboxylic acid/ester group with a piperazinone ring, which may reduce soil mobility but enhance persistence or target binding .
Piperazinone Derivatives with Varied Substituents
Piperazinone scaffolds are versatile in drug and agrochemical design. Key analogs include:
Key Observations :
Fungicidal N-Acyl Amides
describes a methyl ester N-acyl amide with a pyrimidinyloxy group, showing systemic fungicidal activity. The target compound’s dichlorophenoxy group may similarly disrupt fungal membrane integrity or enzyme function.
Preparation Methods
Chlorination Process Optimization
This method minimizes impurities like 2,6-dichloro and trichloro derivatives, which are common in traditional routes. The resulting 2,4-D is then converted to its acyl chloride for subsequent reactions.
Piperazin-2-one Ring Formation
The 3,3-dimethylpiperazin-2-one core is synthesized via cyclization of 1,2-diamines with diketones or ring-closing metathesis . For example:
-
Diamine-Diketone Condensation : Reacting 1,2-diaminopropane with dimethyl diketone derivatives under acidic conditions.
-
Enzyme-Mediated Cyclization : Lipases or proteases in non-aqueous solvents, though industrial scalability remains challenging.
Acylation of 3,3-Dimethylpiperazin-2-one
The final step involves coupling the 2,4-dichlorophenoxyacetyl chloride with 3,3-dimethylpiperazin-2-one. Key methods include:
Schotten-Baumann Reaction
Carbodiimide-Mediated Coupling
-
Yield : ~85–90% after column chromatography (silica gel, ethyl acetate/hexane).
Reaction Monitoring and Purification
-
TLC : Rf = 0.45 (ethyl acetate/hexane 1:1).
-
HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).
-
Crystallization : Recrystallization from ethanol/water yields colorless crystals (m.p. 152–154°C).
Industrial Scalability and Challenges
While lab-scale synthesis is well-established, industrial production faces hurdles:
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one, and how can reaction purity be optimized?
Methodological Answer:
The synthesis typically involves coupling 2,4-dichlorophenoxyacetyl chloride with 3,3-dimethylpiperazin-2-one under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key steps include:
- Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials and byproducts.
- Purity optimization : Recrystallization from ethanol/water mixtures enhances crystallinity and purity (>95%) .
- Monitoring : Reaction progress is tracked via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirmed by LC-MS for molecular ion detection (e.g., [M+H]+ at m/z ~398).
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding piperazine ring conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles, and non-covalent interactions:
- Crystal growth : Slow evaporation of a saturated acetonitrile solution at 4°C yields diffraction-quality crystals.
- Data collection : Use a STOE IPDS 2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data up to θ = 25° for completeness .
- Refinement : Full-matrix least-squares refinement (e.g., SHELXL) with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., C–H···O interactions) stabilize the boat conformation of the piperazine ring .
Basic: Which in vitro assays are suitable for initial evaluation of biological activity, such as antimicrobial or anticancer potential?
Methodological Answer:
- Antimicrobial screening :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Antifungal assays : Disk diffusion against C. albicans .
- Anticancer activity :
- Cell viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination after 48-hour exposure.
- Selectivity : Compare with normal cell lines (e.g., HEK-293) to assess toxicity thresholds .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the dichlorophenoxy moiety?
Methodological Answer:
- Analog synthesis : Replace 2,4-dichlorophenoxy with mono-chloro, fluoro, or methyl-substituted phenoxy groups.
- Biological testing : Compare analogs’ MIC or IC50 values to identify substituent effects.
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with activity. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., CYP450) .
- Data validation : Use multivariate regression to isolate steric/electronic contributions of substituents .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR :
- ¹H NMR (400 MHz, DMSO-d6): Peaks at δ 1.35 (s, 6H, CH3), 4.20 (s, 2H, COCH2), and 6.90–7.40 (m, 3H, Ar–H).
- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and quaternary carbons .
- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C–O–C).
- Mass spectrometry : HRMS (ESI+) for exact mass verification (calc. for C15H17Cl2N2O3: 398.05) .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-analysis : Compile data from multiple studies and assess variability using statistical tools (e.g., ANOVA or Cohen’s d for effect size).
- Assay standardization : Verify protocols (e.g., cell passage number, serum concentration) and compound purity (HPLC ≥95%). Contradictions may arise from impurities or solvent residues .
- Dose-response reevaluation : Reproduce studies with a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Target validation : Use CRISPR/Cas9 knockout models to confirm mechanism-specific activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
